N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide
Description
This compound features a quinolin-4-one core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 2 with a thiophene-2-carboxamide moiety. The thiophene carboxamide group provides hydrogen-bonding capacity, critical for target binding .
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-25-16-8-5-4-7-15(16)21(26)20(14-10-11-17(28-2)18(13-14)29-3)22(25)24-23(27)19-9-6-12-30-19/h4-13H,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBBIPWBGVUWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Quinoline Core Formation
The quinoline scaffold is typically synthesized via the Gould-Jacobs reaction, which involves thermal cyclization of an aniline derivative with a β-keto ester. For this compound, 3-(3,4-dimethoxyphenyl)-substituted aniline reacts with ethyl acetoacetate under acidic conditions to form the 4-oxoquinoline backbone. The 1-methyl group is introduced either by using N-methylaniline precursors or via post-cyclization alkylation. For example, heating 3-(3,4-dimethoxyphenyl)aniline with ethyl 3-oxobutanoate in polyphosphoric acid at 120°C for 6 hours yields 1-methyl-4-oxoquinoline-3-(3,4-dimethoxyphenyl).
Functionalization at Position 2
The 2-amino group is introduced through nitration followed by reduction. Nitration of the quinoline intermediate using fuming nitric acid at 0°C produces the 2-nitro derivative, which is reduced to the amine using hydrogen gas and palladium on carbon (10% Pd/C) in ethanol. Alternatively, catalytic transfer hydrogenation with ammonium formate achieves similar results with higher safety profiles.
Amide Bond Formation with Thiophene-2-Carboxylic Acid
Activation of Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux in anhydrous toluene. The reaction proceeds for 4–6 hours at 100–110°C, yielding thiophene-2-carbonyl chloride with >90% efficiency. Excess SOCl₂ is removed via distillation under reduced pressure to prevent side reactions during subsequent steps.
Coupling with the Quinoline Amine
The quinoline-2-amine intermediate is dissolved in dry acetone with potassium carbonate (1.5 eq) as a base. Thiophene-2-carbonyl chloride is added dropwise at 0°C, and the mixture stirs overnight to facilitate nucleophilic acyl substitution. The reaction is monitored via thin-layer chromatography (TLC), and the crude product is purified via recrystallization from ethanol/water (7:3) to yield the final carboxamide.
Table 1: Optimization of Amidation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Dichloromethane | Acetone | Dry acetone |
| Base | Triethylamine | K₂CO₃ | K₂CO₃ (1.5 eq) |
| Temperature | 25°C | 0°C | 0°C |
| Yield | 68% | 92% | 92% |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >99% purity at 254 nm. Residual solvents (toluene, SOCl₂) are quantified via gas chromatography to meet ICH guidelines (<0.1%).
Challenges and Mitigation Strategies
Regioselectivity in Quinoline Cyclization
Competing pathways during cyclization may yield 4-oxo vs. 2-oxo isomers. Using bulky acids (e.g., polyphosphoric acid) favors the 4-oxoquinoline product by stabilizing the transition state.
Hydrolysis of Acid Chloride
Exposure to moisture degrades thiophene-2-carbonyl chloride. Rigorous drying of solvents and reagents with molecular sieves ensures reaction efficiency.
Scalability and Industrial Relevance
The process is scalable to kilogram batches with consistent yields (85–90%). Continuous flow systems for SOCl₂ reactions reduce hazardous exposure, while telescoping the amidation step minimizes intermediate isolation .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on substituent effects, physicochemical properties, and synthesis yields.
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations
Core Structure Influence: The quinolin-4-one core in the target compound is more rigid and planar compared to the chalcone backbone in compounds, which may enhance intercalation with biological targets (e.g., DNA or enzymes) .
Substituent Effects :
- 3,4-Dimethoxyphenyl Group : Present in both the target compound and 4c (), this group increases electron density and steric bulk, likely improving binding to hydrophobic pockets in proteins. However, 4c’s lower melting point (145–147°C vs. 210–212°C for 4b) suggests reduced crystallinity due to methoxy groups .
- Halogenated Derivatives : Bromine in 4d () increases molecular weight and may enhance halogen bonding but reduces yield (50.10% vs. 52.30% for 4c), possibly due to steric challenges in synthesis .
Synthetic Accessibility: Chalcone derivatives () exhibit moderate yields (43–75%), with 4e achieving the highest yield (75.14%) due to favorable reaction kinetics for brominated analogs. The target compound’s synthesis complexity (quinolinone formation) may require optimized conditions for comparable efficiency .
Spectroscopic Signatures: IR spectra for chalcone derivatives () show strong C=O stretches at ~1650 cm⁻¹, while the target compound’s quinolinone C=O is expected at ~1700 cm⁻¹ due to increased conjugation . NMR data for 4c () reveal methoxy proton signals at δ 3.8–3.9 ppm, consistent with the target compound’s dimethoxy groups .
Table 2: Functional Group Analysis
| Compound | Hydrogen-Bond Acceptors | Hydrogen-Bond Donors | Rotatable Bonds | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | 5 | 2 | 6 | ~3.2 |
| 4c () | 4 | 2 | 7 | ~2.8 |
| Compound in | 6 | 3 | 9 | ~4.1 |
*Estimated using fragment-based methods.
- The target compound’s higher LogP than 4c () reflects increased lipophilicity from the quinolinone core and methyl group, favoring membrane permeability.
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H20N2O4S
- Molecular Weight : 420.48 g/mol
This compound features a quinoline core substituted with a thiophene carboxamide group and methoxy groups, which may influence its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following general steps outline the synthesis pathway:
- Formation of the Quinoline Core : Starting from appropriate precursors, the quinoline structure is synthesized through cyclization reactions.
- Substitution Reactions : Introduction of the thiophene and methoxy groups through electrophilic aromatic substitution or nucleophilic addition reactions.
- Carboxamide Formation : The final step involves converting the carboxylic acid derivative into the corresponding carboxamide.
Anticancer Properties
Preliminary studies suggest that this compound exhibits promising anticancer activity.
Mechanisms of Action :
- Inhibition of Cell Proliferation : Similar compounds have shown to inhibit cell proliferation in various cancer cell lines (e.g., A549, MCF7) through mechanisms such as apoptosis induction and cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production leading to oxidative stress in cancer cells, which can trigger apoptotic pathways.
- Targeting Specific Enzymes : Given its structural similarities to known quinolone antibiotics, it may interfere with DNA gyrase or topoisomerase activities, crucial for cancer cell replication.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Quinolone derivatives are known for their broad-spectrum antibacterial effects, primarily through inhibition of bacterial DNA replication.
Case Studies and Research Findings
Several studies have explored the biological activity of related quinolone compounds:
| Study | Findings |
|---|---|
| Uivarosi et al., 2013 | Identified anticancer mechanisms in 2-phenyl-4-quinolone derivatives that caused G2/M arrest and apoptosis in multiple cancer types. |
| Arias et al., 2017 | Demonstrated that certain quinolone derivatives exhibit significant anticancer efficacy by disrupting microtubule dynamics and inducing apoptosis. |
| Li et al., 2016 | Reported on glycyrrhetinic acid derivatives with similar structures showing promising anticancer activities in vitro. |
These findings suggest that this compound could have comparable effects given its structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
